molecular formula C17H14ClN3O4 B12747838 Benzoic acid, 2-amino-, 2-(4-(4-chlorophenyl)-2-hydroxy-1,4-dioxo-2-butenyl)hydrazide, (Z)- CAS No. 149990-78-3

Benzoic acid, 2-amino-, 2-(4-(4-chlorophenyl)-2-hydroxy-1,4-dioxo-2-butenyl)hydrazide, (Z)-

Cat. No.: B12747838
CAS No.: 149990-78-3
M. Wt: 359.8 g/mol
InChI Key: XEXOZIWJEHQBED-ZROIWOOFSA-N
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Description

Benzoic acid, 2-amino-, 2-(4-(4-chlorophenyl)-2-hydroxy-1,4-dioxo-2-butenyl)hydrazide, (Z)- is a complex organic compound with significant potential in various scientific fields. This compound features a benzoic acid core substituted with an amino group and a hydrazide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-amino-, 2-(4-(4-chlorophenyl)-2-hydroxy-1,4-dioxo-2-butenyl)hydrazide, (Z)- typically involves the reaction of 2-amino benzoic acid with 4-(4-chlorophenyl)-2-hydroxy-1,4-dioxo-2-butenyl hydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-amino-, 2-(4-(4-chlorophenyl)-2-hydroxy-1,4-dioxo-2-butenyl)hydrazide, (Z)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives .

Scientific Research Applications

Benzoic acid, 2-amino-, 2-(4-(4-chlorophenyl)-2-hydroxy-1,4-dioxo-2-butenyl)hydrazide, (Z)- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Benzoic acid, 2-amino-, 2-(4-(4-chlorophenyl)-2-hydroxy-1,4-dioxo-2-butenyl)hydrazide, (Z)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 2-amino-, 2-(4-(4-chlorophenyl)-2-hydroxy-1,4-dioxo-2-butenyl)hydrazide, (Z)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, hydrazide, and chlorophenyl groups makes it a versatile compound for various applications .

This detailed article provides an overview of the compound Benzoic acid, 2-amino-, 2-(4-(4-chlorophenyl)-2-hydroxy-1,4-dioxo-2-butenyl)hydrazide, (Z)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

149990-78-3

Molecular Formula

C17H14ClN3O4

Molecular Weight

359.8 g/mol

IUPAC Name

2-amino-N'-[(Z)-4-(4-chlorophenyl)-4-hydroxy-2-oxobut-3-enoyl]benzohydrazide

InChI

InChI=1S/C17H14ClN3O4/c18-11-7-5-10(6-8-11)14(22)9-15(23)17(25)21-20-16(24)12-3-1-2-4-13(12)19/h1-9,22H,19H2,(H,20,24)(H,21,25)/b14-9-

InChI Key

XEXOZIWJEHQBED-ZROIWOOFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C(=O)/C=C(/C2=CC=C(C=C2)Cl)\O)N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C(=O)C=C(C2=CC=C(C=C2)Cl)O)N

Origin of Product

United States

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